Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of nicotinic acid and features a trifluoromethyl group at the 5-position and a chloro group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)nicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates.
Hydrolysis: 2-chloro-5-(trifluoromethyl)nicotinic acid.
Reduction: this compound alcohol.
Scientific Research Applications
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate can be compared with other nicotinate derivatives:
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar structure but with a bromo group instead of a chloro group.
Ethyl nicotinate: Lacks the trifluoromethyl and chloro substituents, resulting in different chemical properties.
Methyl nicotinate: Similar ester functionality but without the trifluoromethyl and chloro groups.
Uniqueness: The presence of both the trifluoromethyl and chloro groups in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other nicotinate derivatives.
Properties
IUPAC Name |
ethyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYJDFYSKQJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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